molecular formula C8H3ClF5NO3 B1403872 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene CAS No. 1417567-81-7

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1403872
CAS No.: 1417567-81-7
M. Wt: 291.56 g/mol
InChI Key: PBMBMQUHOVDEQN-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its significant chemical reactivity due to the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene typically involves a multi-step process:

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions due to its functional groups:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in redox reactions due to the nitro group’s reducibility .

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene can be compared with other similar compounds:

    1-[Chloro(difluoro)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-[Chloro(difluoro)methoxy]-3-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.

    1-[Chloro(difluoro)methoxy]-2,4-dinitrobenzene:

These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBMQUHOVDEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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